Bienvenue dans la boutique en ligne BenchChem!

BMS-813160

Inflammation Immunology Oncology

BMS-813160 is the only clinically evaluated oral CCR2/CCR5 dual antagonist with balanced potency (IC50 6.2/3.6 nM). Unlike selective single-receptor antagonists (e.g., Maraviroc, PF-4136309), its dual blockade prevents compensatory chemokine signaling through the alternate receptor—critical for accurate modeling of inflammation, fibrosis, and tumor immune evasion. Validated in mouse peritonitis and PDAC models. High selectivity over CCR1, CCR4, CXCR2 (>25 μM) ensures clean target engagement. Choose BMS-813160 for chronic oral dosing studies requiring reliable dual CCR2/CCR5 inhibition.

Molecular Formula C25H40N8O2
Molecular Weight 484.6 g/mol
CAS No. 1286279-29-5
Cat. No. B606254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-813160
CAS1286279-29-5
SynonymsBMS-813160;  BMS813160;  BMS 813160; 
Molecular FormulaC25H40N8O2
Molecular Weight484.6 g/mol
Structural Identifiers
SMILESCC(=O)NC1CC(CCC1N2CCC(C2=O)NC3=NC=NC4=CC(=NN43)C(C)(C)C)NC(C)(C)C
InChIInChI=1S/C25H40N8O2/c1-15(34)28-18-12-16(30-25(5,6)7)8-9-19(18)32-11-10-17(22(32)35)29-23-27-14-26-21-13-20(24(2,3)4)31-33(21)23/h13-14,16-19,30H,8-12H2,1-7H3,(H,28,34)(H,26,27,29)/t16-,17+,18-,19+/m1/s1
InChIKeyCMVHFGNTABZQJU-HCXYKTFWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS-813160 (CAS 1286279-29-5): CCR2/CCR5 Dual Antagonist for Inflammation, Fibrosis, and Oncology Research


BMS-813160 is a small-molecule dual antagonist targeting both CC chemokine receptor 2 (CCR2) and CC chemokine receptor 5 (CCR5) [1]. It was developed by Bristol Myers Squibb and selected as a clinical candidate based on its potent and selective antagonism of these receptors, which are key mediators of inflammatory monocyte and macrophage migration [2]. BMS-813160 is a well-characterized research tool compound with established in vitro and in vivo pharmacology, making it suitable for investigating the roles of CCR2 and CCR5 in various disease models, including inflammation, fibrosis, and cancer.

Why BMS-813160 Is Not Interchangeable with Selective CCR2 or CCR5 Antagonists in Experimental Systems


Generic substitution of BMS-813160 with a selective CCR2 antagonist (e.g., PF-4136309, MK-0812) or a selective CCR5 antagonist (e.g., Maraviroc) would fundamentally alter the experimental outcome due to the compound's unique dual targeting profile. CCR2 and CCR5 are co-expressed on monocytes, macrophages, and T cells, and their ligands (CCL2, CCL5) are often co-upregulated in inflammatory and tumor microenvironments [1]. BMS-813160's simultaneous blockade of both receptors prevents compensatory signaling through the alternative pathway—a limitation inherent to selective single-receptor antagonists. Furthermore, BMS-813160's balanced potency across both targets (CCR2 IC50 6.2 nM; CCR5 IC50 3.6 nM) is not replicated by any other clinically evaluated dual antagonist, and its oral bioavailability and low clearance in preclinical species distinguish it from earlier dual antagonists that faced pharmacokinetic limitations [2].

Quantitative Differentiation of BMS-813160 from Closest Analogs: A Comparative Evidence Assessment


Dual CCR2/CCR5 Antagonism at Low Nanomolar Potency vs. Selective Single-Receptor Antagonists

BMS-813160 exhibits potent dual antagonism of both CCR2 (IC50 = 6.2 nM) and CCR5 (IC50 = 3.6 nM) [1]. In contrast, PF-4136309 is a selective CCR2 antagonist (IC50 = 5.2 nM) with no reported activity on CCR5, while Maraviroc is a selective CCR5 antagonist (IC50 = 7.94 nM) with no activity on CCR2 [2]. This dual activity is the defining differentiating feature, enabling simultaneous blockade of two chemokine pathways that often function redundantly in inflammatory and tumor microenvironments.

Inflammation Immunology Oncology

Receptor Subtype Selectivity Profile: Broad Selectivity over CCR1, CCR4, and CXCR2

BMS-813160 demonstrates high selectivity for CCR2 and CCR5 over other chemokine receptors. In binding assays, it showed no significant inhibition of CCR1 (IC50 > 25 μM), CCR4 (IC50 > 40 μM), or CXCR2 (IC50 > 40 μM), representing a selectivity margin of >4,000-fold for CCR2 and >6,000-fold for CCR5 [1]. This broad selectivity profile minimizes off-target effects on related chemokine pathways and is comparable to or exceeds the selectivity of other dual CCR2/CCR5 antagonists like Cenicriviroc, which exhibits some activity on CCR3 (IC50 = 2.4 μM) and CCR4 (IC50 = 1.1 μM) .

Selectivity Off-target Chemokine receptors

Functional Potency in Chemotaxis and Cellular Activation Assays

In functional cellular assays, BMS-813160 potently inhibits CCR2- and CCR5-mediated responses. It inhibited CCL2-induced chemotaxis with an IC50 of 0.8 nM and CCL5-induced chemotaxis with an IC50 of 1.1 nM . In whole blood assays, it inhibited CCR2-mediated CD11b upregulation (IC50 = 4.8 nM) and CCR5-mediated CD11b upregulation (IC50 = 5.7 nM) [1]. These functional potencies are 5- to 10-fold more potent than its receptor binding IC50s, suggesting high intrinsic efficacy. For comparison, PF-4136309 shows a chemotaxis IC50 of 3.9 nM for CCR2, but no activity on CCR5 .

Chemotaxis Monocyte migration Functional assay

Oral Bioavailability and Pharmacokinetic Profile in Preclinical Species

BMS-813160 exhibits excellent oral bioavailability and favorable pharmacokinetics across preclinical species. It demonstrated low clearance in dog and cynomolgus monkey and high oral bioavailability (%F not explicitly reported but described as 'excellent') [1]. In the mouse thioglycollate-induced peritonitis model, oral administration of BMS-813160 (10-160 mg/kg, BID for 2 days) significantly inhibited the migration of inflammatory monocytes and macrophages, confirming in vivo target engagement and functional activity . While quantitative PK parameters for comparators like PF-4136309 are also described as favorable [2], BMS-813160's PK profile was a key factor in its selection as a clinical candidate.

Pharmacokinetics Oral bioavailability In vivo studies

Recommended Application Scenarios for BMS-813160 Based on Validated Evidence


Investigating Monocyte/Macrophage-Driven Inflammation and Fibrosis

BMS-813160 is an ideal tool for preclinical studies of inflammatory and fibrotic diseases where both CCR2 and CCR5 pathways are implicated. The compound has demonstrated efficacy in inhibiting inflammatory monocyte and macrophage migration in the mouse thioglycollate-induced peritonitis model [1]. Its dual antagonism of CCR2 and CCR5, combined with its oral bioavailability, makes it suitable for chronic dosing studies in models of diabetic nephropathy, liver fibrosis, and other chronic inflammatory conditions where monocyte recruitment is a key pathological driver [2].

Combination Immunotherapy Research in Pancreatic Ductal Adenocarcinoma (PDAC)

BMS-813160 has been evaluated in clinical trials for PDAC, demonstrating potential to enhance antitumor immune responses when combined with chemotherapy and immune checkpoint inhibitors [3]. Preclinically, it has been shown to inhibit the migration of immunosuppressive tumor-associated macrophages (TAMs) and regulatory T cells . This makes BMS-813160 a valuable research compound for investigating the role of CCR2/CCR5-mediated immune suppression in the tumor microenvironment and for testing combination strategies aimed at improving responses to chemotherapy and immunotherapy in PDAC models.

Mechanistic Studies of CCR2/CCR5 Crosstalk in Immune Cell Trafficking

Due to its balanced dual antagonism and high selectivity over other chemokine receptors (CCR1: >25 μM; CCR4: >40 μM; CXCR2: >40 μM) [4], BMS-813160 is uniquely suited for dissecting the specific contributions of CCR2 and CCR5 to immune cell trafficking without confounding off-target effects. Researchers can use BMS-813160 to simultaneously block both pathways and compare outcomes to selective single-receptor antagonists, enabling precise mapping of the redundant and non-redundant functions of these receptors in various inflammatory and immune contexts.

Pharmacokinetic and In Vivo Target Engagement Studies

BMS-813160's well-characterized preclinical PK profile (low clearance in dog and cyno, excellent oral bioavailability) [5] makes it a reliable tool for studies requiring sustained systemic exposure. Its in vivo efficacy in the mouse peritonitis model provides a validated functional readout for target engagement, allowing researchers to correlate plasma drug concentrations with pharmacodynamic effects on monocyte and macrophage migration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-813160

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.